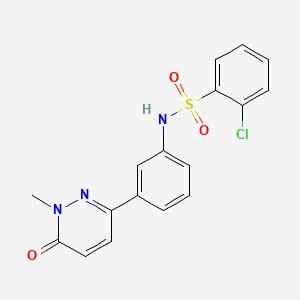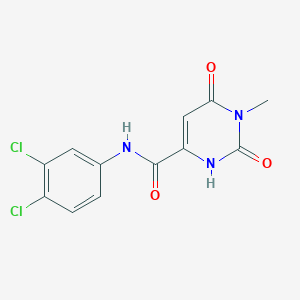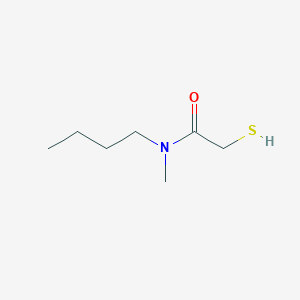
N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative of benzothiadiazole, a heterocyclic compound with a wide range of biological activities.
Scientific Research Applications
Anticancer Activity
Novel sulfonamides carrying biologically active moieties have been synthesized and evaluated for their anticancer activity against different cancer cell lines, including human hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer. Some compounds have shown promising cytotoxic activities, suggesting potential therapeutic applications in cancer treatment (Ghorab et al., 2016).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, demonstrating effective antimicrobial and antiproliferative properties. These compounds have been tested against various human cell lines, revealing significant cytotoxic activities that highlight their potential as antimicrobial and anticancer agents (Abd El-Gilil, 2019).
Enzymatic Inhibition
Research on 1,3,4-thiadiazole-2,5-bissulfonamide has shown it to be a lead molecule for designing pharmacological agents, including benzothiadiazine diuretics, indicating its role as a strong inhibitor of the zinc enzyme carbonic anhydrase (Supuran et al., 1996). Additionally, studies on sulfonamide derivatives have explored their tautomeric behavior and impact on pharmaceutical and biological activities, further emphasizing their significance in bioorganic and medicinal chemistry research (Erturk et al., 2016).
Environmental Impact and Degradation
Investigations into the degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 have revealed an unusual pathway initiated by ipso-hydroxylation, providing insights into the environmental persistence and potential problems associated with antibiotic resistance propagation (Ricken et al., 2013).
properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-12(19-3,8-18-2)7-13-21(16,17)10-6-4-5-9-11(10)15-20-14-9/h4-6,13H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDLDNTYEXRMIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(COC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2368408.png)

![2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2368413.png)
![1-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2368414.png)

![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2368418.png)



![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2368426.png)

